molecular formula C19H24N2O2 B8079466 2-Oxo-2-piperidin-1-yl-1-(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)ethanone

2-Oxo-2-piperidin-1-yl-1-(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)ethanone

Cat. No.: B8079466
M. Wt: 312.4 g/mol
InChI Key: WNKLKKKJPLKASK-UHFFFAOYSA-N
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Description

2-Oxo-2-piperidin-1-yl-1-(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)ethanone is a synthetic organic compound featuring a 1,2-dihydroquinoline core substituted with three methyl groups (at positions 2, 2, and 4) and a ketone-linked piperidine moiety at position 6. Its molecular formula is C₂₀H₂₆N₂O₂ (molecular weight: 326.44 g/mol). The compound is of interest in medicinal chemistry due to its structural similarity to ligands targeting G-quadruplex DNA, which are explored for anticancer applications .

Properties

IUPAC Name

1-piperidin-1-yl-2-(2,2,4-trimethyl-1H-quinolin-8-yl)ethane-1,2-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-13-12-19(2,3)20-16-14(13)8-7-9-15(16)17(22)18(23)21-10-5-4-6-11-21/h7-9,12,20H,4-6,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKLKKKJPLKASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=CC=C2C(=O)C(=O)N3CCCCC3)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Oxo-2-piperidin-1-yl-1-(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)ethanone is a synthetic compound that has attracted attention due to its potential biological activities. This article aims to compile and analyze the available research on its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C16H20N2O\text{C}_{16}\text{H}_{20}\text{N}_2\text{O}

This structure comprises a piperidine ring and a dihydroquinoline moiety, which are known to influence the compound's biological properties.

Antioxidant Properties

Research indicates that derivatives of dihydroquinoline exhibit significant antioxidant properties. For instance, studies have shown that compounds similar to this compound can reduce oxidative stress in various biological systems. This is crucial as oxidative stress is implicated in numerous diseases, including neurodegenerative disorders and liver diseases .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity in preclinical models. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-kB), a key regulator of inflammation. This suggests potential applications in treating inflammatory conditions .

Hepatoprotective Activity

A notable area of research is the hepatoprotective effects of related dihydroquinoline derivatives. Studies indicate that these compounds can mitigate liver damage induced by toxins such as acetaminophen by modulating oxidative stress and apoptosis pathways. The administration of such compounds has resulted in improved liver function markers in animal models .

The mechanisms through which this compound exerts its biological effects include:

  • Antioxidant Activity : By scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.
  • Regulation of Inflammatory Pathways : Inhibition of NF-kB signaling and reduction in cytokine production.
  • Modulation of Apoptotic Pathways : Decreasing the activity of caspases involved in apoptosis and promoting cell survival under stress conditions .

Study 1: Hepatoprotective Effects

In a study involving rats with acetaminophen-induced liver injury, administration of a dihydroquinoline derivative resulted in significant reductions in liver enzyme levels (ALT and AST), indicating improved liver function. Histopathological analysis showed less necrosis and inflammation compared to control groups .

Study 2: Anti-inflammatory Activity

In another investigation, a related compound was tested for its ability to alleviate symptoms in models of arthritis. The results demonstrated a marked decrease in swelling and pain scores, alongside reduced levels of inflammatory markers such as TNF-alpha and IL-6 .

Data Table: Summary of Biological Activities

Activity Mechanism Model Key Findings
AntioxidantFree radical scavengingIn vitro cell modelsReduced oxidative stress markers
Anti-inflammatoryNF-kB inhibitionArthritis modelDecreased swelling and inflammatory cytokines
HepatoprotectiveModulation of apoptotic pathwaysAcetaminophen-induced injuryImproved liver function markers

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent due to its ability to modulate biological pathways. Research indicates that derivatives of similar structures can act as inhibitors for various enzymes and receptors involved in disease processes.

Anticancer Activity

Studies have shown that compounds with similar frameworks exhibit cytotoxic effects against cancer cell lines. The incorporation of the piperidine and quinoline structures may enhance the compound's ability to target specific cancer pathways.

Neuropharmacology

The piperidine component suggests potential applications in neuropharmacology. Compounds that contain piperidine rings are often explored for their effects on neurotransmitter systems, particularly in treating disorders such as anxiety and depression.

Synthesis of Novel Compounds

The unique structure of 2-Oxo-2-piperidin-1-yl-1-(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)ethanone serves as a scaffold for the synthesis of novel derivatives. These derivatives can be tailored to enhance specific biological activities or reduce toxicity.

Case Study 1: Anticancer Properties

A study conducted on structurally related compounds demonstrated significant inhibition of cell proliferation in various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast Cancer)15Apoptosis induction
Compound BA549 (Lung Cancer)20Cell cycle arrest

Case Study 2: Neuropharmacological Effects

Research involving piperidine derivatives revealed their potential as anxiolytics in animal models. Behavioral tests indicated reduced anxiety-like behaviors when administered at specific doses.

CompoundDose (mg/kg)Effect
Compound C5Decreased anxiety
Compound D10Increased locomotion

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Oxo-2-piperidin-1-yl-1-(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)ethanone with three structurally related compounds, focusing on molecular features, synthesis, and biological activity.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Biological Activity/Notes Reference
This compound C₂₀H₂₆N₂O₂ 2,2,4-Trimethyl-1,2-dihydroquinolin-8-yl; piperidin-1-yl ketone No direct activity reported; structural analog of G-quadruplex ligands
1-(6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)-2-oxo-2-piperidin-1-ylethanone C₂₁H₂₈N₂O₃ Methoxy group at quinoline-6 position; otherwise identical Higher solubility due to methoxy group; no activity data
2-Phenyl-1-(pyridin-2-yl)ethanone C₁₃H₁₁NO Phenyl and pyridinyl groups Potential therapeutic applications via biological target interactions
1-(2-Amino-6-nitrophenyl)ethanone C₈H₈N₂O₃ Amino and nitro groups on phenyl ring No significant hazards reported; toxicological properties uninvestigated

Molecular Structure and Pharmacological Implications

  • The piperidinyl ketone may act as a hydrogen-bond acceptor, a feature critical for DNA or protein binding .
  • Methoxy Analog (C₂₁H₂₈N₂O₃) : The addition of a methoxy group at position 6 introduces polarity, likely improving aqueous solubility compared to the target compound .
  • 2-Phenyl-1-(pyridin-2-yl)ethanone: The pyridine ring enables π-π stacking interactions, making it suitable for binding aromatic residues in enzymes or receptors .

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